molecular formula C10H16Cl2N2 B8191692 4-Pyrrolidin-3-yl-phenylamine dihydrochloride

4-Pyrrolidin-3-yl-phenylamine dihydrochloride

Cat. No.: B8191692
M. Wt: 235.15 g/mol
InChI Key: NXVHQKGGSFUPPH-UHFFFAOYSA-N
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Description

4-Pyrrolidin-3-yl-phenylamine dihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenylamine group. This compound is often utilized in various scientific research fields due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.

    Attachment of the Phenylamine Group: The phenylamine group is introduced via nucleophilic substitution reactions, where an appropriate phenylamine derivative reacts with the pyrrolidine ring.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-3-yl-phenylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenylamine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Pyrrolidin-3-yl-phenylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique structural features.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a pyrrolidine ring but lacking the phenylamine group.

    Phenylamine: Contains the phenylamine group but lacks the pyrrolidine ring.

    4-Pyrrolidin-3-yl-benzonitrile: Similar structure with a benzonitrile group instead of phenylamine.

Uniqueness

4-Pyrrolidin-3-yl-phenylamine dihydrochloride is unique due to the combination of the pyrrolidine ring and phenylamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific studies.

Properties

IUPAC Name

4-pyrrolidin-3-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;;/h1-4,9,12H,5-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVHQKGGSFUPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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